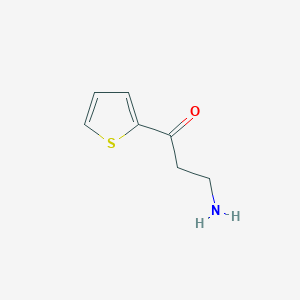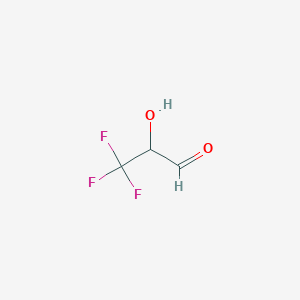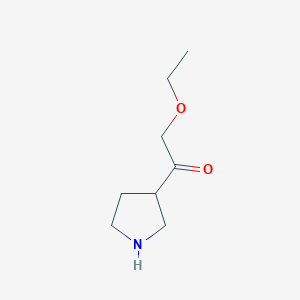
3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains a pyridine ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with a pyridine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate undergoes nucleophilic substitution with an amine to introduce the amino group.
Cyclization: The final step involves cyclization to form the dihydropyridinone ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino and bromo groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinone derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanesulfinyl group can also interact with thiol groups in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-chloro-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-iodo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
Uniqueness
The uniqueness of 3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one lies in its specific substituents, which confer distinct chemical properties and biological activities. The presence of the bromo group, in particular, can enhance its reactivity and potential as a pharmacophore compared to its chloro, fluoro, or iodo analogs.
Propiedades
Fórmula molecular |
C8H11BrN2O2S |
|---|---|
Peso molecular |
279.16 g/mol |
Nombre IUPAC |
3-amino-5-bromo-1-(2-methylsulfinylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O2S/c1-14(13)3-2-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3 |
Clave InChI |
INFIAFAVSLTTAG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCN1C=C(C(=O)C(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)


![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)








![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)

